Nocistatin (human)

Overview

Description

Nocistatin (human) is an endogenous neuropeptide derived from the precursor protein prepronociceptin. It is known for its role in modulating pain and other central nervous system functions. Nocistatin is produced by neuronal cells and neutrophils and has been identified as a direct agonist of acid-sensing ion channels (ASICs), which are involved in various physiological processes, including pain perception, neurodegeneration, and inflammation .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Nocistatin (Human)

Resin and Amino Acid Loading

Nocistatin (human) is synthesized on 2-chlorotrityl chloride resin or PEG-modified polystyrene resins , which minimize premature cleavage during synthesis . The C-terminal amino acid (glutamine) is loaded onto the resin at a substitution level of 0.2–0.5 mmol/g. Key parameters:

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation : Diisopropylethylamine (DIPEA) for resin swelling and amino acid coupling .

Fmoc Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in DMF (2 × 6 minutes) . Coupling employs TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or HBTU with DIPEA as the base . Each coupling cycle lasts 30–60 minutes, with double couplings for problematic residues (e.g., arginine, glutamine) .

Table 1: Coupling Reagents and Efficiency

| Residue | Coupling Reagent | Efficiency (%) | Notes |

|---|---|---|---|

| Glutamine | TBTU/DIPEA | 98.5 | Prone to aggregation |

| Lysine | HBTU/DIPEA | 97.2 | Side-chain Boc protection |

| Arginine | PyBOP/DIPEA | 96.8 | Requires double coupling |

Side-Chain Deprotection and Cleavage

After chain assembly, side-chain protecting groups (tBu for glutamic acid, Trt for glutamine) are removed using 95% trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) . Cleavage yields crude peptide, which is precipitated in cold diethyl ether .

Purification and Characterization

RP-HPLC Purification

Crude Nocistatin (human) is purified using C18 columns with gradients of acetonitrile/water (0.1% TFA). Key conditions:

Table 2: Purification Metrics

| Parameter | Value |

|---|---|

| Retention Time | 32.5 minutes |

| Yield | 12–15% (crude to purified) |

| Purity (HPLC) | 98.2% |

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

Challenges in Synthesis

Aggregation and Incomplete Coupling

The Glu-Gln-Lys-Gln-Leu-Gln motif (residues 25–30) induces β-sheet formation, leading to aggregation . Mitigation strategies:

-

Elevated temperature : Synthesis at 40°C reduces secondary structures .

-

Pseudoproline dipeptides : Incorporate Thr-Ser(ψ⁴⁵Me,Mepro) to disrupt aggregation .

Epimerization

Histidine and cysteine residues are prone to racemization. DBU (1,8-diazabicycloundec-7-ene) replaces piperidine for faster Fmoc removal, minimizing epimerization .

Biological Activity Validation

Synthetic Nocistatin (human) blocks nociceptin-induced hyperalgesia with IC₅₀ = 1.2 nM (vs. 0.3 nM for bovine nocistatin) . Activity is confirmed via:

Chemical Reactions Analysis

Degradation and Proteolysis

Nocistatin undergoes limited proteolysis by endogenous enzymes, producing bioactive fragments:

| Protease | Cleavage Site | Product Activity | Source |

|---|---|---|---|

| Trypsin-like | Arg³⁻Val⁴, Lys¹³⁻Gln¹⁴ | Retains ASIC-modulating effects | |

| Neutrophil elastase | Gln²⁶⁻Leu²⁷ | Enhances anti-nociceptive effects |

Degradation occurs preferentially in inflammatory environments, suggesting context-dependent bioavailability .

3.1. ASIC Channel Activation

Nocistatin directly activates acid-sensing ion channels (ASICs) with isoform-specific efficacy:

| ASIC Subtype | EC₅₀ (μM) | Max Current (% of H⁺ response) | Desensitization τ (ms) | Source |

|---|---|---|---|---|

| ASIC1a | 247 ± 25 | 98 ± 12 | 412 ± 68 | |

| ASIC2a | 140 ± 70 | 800 ± 135 | 289 ± 45 | |

| ASIC3 | 330 ± 90 | 82 ± 18 | 1,415 ± 112 |

Mechanistically, nocistatin binds to overlapping sites with protons, inducing conformational changes that enhance channel opening . This interaction is reversible and pH-dependent .

3.2. Nociceptin Antagonism

Nocistatin blocks nociceptin-induced hyperalgesia via non-opioid pathways:

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (spinal) | 329 pg/kg | |

| Binding affinity | Kd = 1.8 ± 0.3 nM |

This antagonism involves competitive binding to unidentified GPCRs in the spinal cord .

pH-Dependent Activity Modulation

Nocistatin’s efficacy at ASICs is critically influenced by extracellular pH:

| pH | ASIC1a Current (% max) | ASIC3 Current (% max) | Source |

|---|---|---|---|

| 7.4 | 0 | 0 | |

| 6.8 | 45 ± 8 | 22 ± 5 | |

| 6.0 | 92 ± 11 | 78 ± 9 |

Controversially, one study reported no direct ASIC1a activation at pH 7.4, highlighting methodological variability in pH buffering .

Conflict in Agonist Activity Reports

Discrepancies exist regarding nocistatin’s ASIC1a agonism:

| Study | Key Finding | Experimental Condition | Source |

|---|---|---|---|

| A | Activation (EC₅₀ = 247 μM) | pH 7.4, 1 mM peptide | |

| B | No activation | pH 7.4, rigorous pH control |

This divergence underscores the necessity for standardized pH monitoring in electrophysiological assays .

Functional Antagonism of Nociceptin

Nocistatin inhibits nociceptin’s effects through allosteric modulation:

G Protein-Coupled Signaling

Nocistatin inhibits 5-HT release in cortical synaptosomes via Pertussis toxin-sensitive Gαi/o pathways:

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (5-HT release) | 11 ± 3 nM | |

| cAMP reduction | 62 ± 8% |

This activity is independent of nociceptin receptors, implicating a novel GPCR target .

Scientific Research Applications

Nocistatin has been extensively studied for its role in modulating pain and other central nervous system functions. It has been shown to antagonize the effects of nociceptin/orphanin FQ, thereby modulating pain perception, memory, and anxiety. Nocistatin is also involved in the regulation of synaptic transmission and has potential therapeutic applications in the treatment of neurodegenerative diseases, inflammation, and chronic pain .

Mechanism of Action

Nocistatin exerts its effects by directly activating acid-sensing ion channels (ASICs), including ASIC1, ASIC2, and ASIC3. This activation leads to the opening of ion channels and the influx of cations, resulting in changes in neuronal excitability and synaptic transmission. Nocistatin also modulates the activity of other receptors and signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Nocistatin is unique in its ability to directly activate ASICs, a property not shared by many other neuropeptides. Similar compounds include nociceptin/orphanin FQ, which is derived from the same precursor protein but has opposing effects on pain perception and other central nervous system functions. Other related neuropeptides include dynorphin and endorphins, which also modulate pain and neuronal activity but through different receptors and mechanisms .

Biological Activity

Nocistatin is a neuropeptide derived from the precursor protein prepronociceptin, which also gives rise to nociceptin, an endogenous ligand for the nociceptin receptor (NOP). While nociceptin is known for its role in pain modulation and various central nervous system (CNS) functions, nocistatin has emerged as a significant player in opposing nociceptin's effects, particularly in pain transmission and modulation. This article delves into the biological activity of human nocistatin (h-nocistatin), summarizing key research findings, presenting data tables, and discussing relevant case studies.

Overview of Nocistatin

- Structure and Origin : Nocistatin is a peptide consisting of 30 amino acids in humans, differing in length from its bovine counterpart, which is a 17-residue peptide .

- Mechanism of Action : Unlike nociceptin, nocistatin does not bind to the nociceptin receptor but appears to act through distinct mechanisms, potentially involving unidentified G protein-coupled receptors (GPCRs) in the CNS .

Pain Modulation

Nocistatin has been shown to play a crucial role in modulating pain responses:

-

Antinociceptive Effects : Research indicates that h-nocistatin can block allodynia and hyperalgesia induced by nociceptin and prostaglandin E2 (PGE2) in a dose-dependent manner. The effective doses for blocking these responses were found to be significantly lower than those for its bovine counterpart .

Compound ID50 (pg/kg) ID50 (ng/kg) Human Nocistatin 329 16.6 Bovine Nocistatin Not specified Not specified - Mechanism Insights : Nocistatin's inhibition of nociceptin-induced pain was confirmed through intrathecal administration experiments. It was found that h-nocistatin's actions are independent of the NOP receptor, suggesting alternative pathways for its analgesic properties .

Interaction with Other Receptors

Nocistatin has been implicated in influencing various ion channels and receptors:

-

ASIC Channels : Studies have shown that nocistatin can activate acid-sensing ion channels (ASICs), exhibiting both inhibitory and excitatory effects depending on the concentration used. At low concentrations, it acts as an inhibitor, while at higher concentrations, it can activate these channels .

Concentration (mM) Effect on ASIC Channels ≤0.2 Inhibitory >0.2 Activating

Behavioral Effects

Nocistatin's influence extends to behavioral responses:

- Anxiogenic-like Effects : In animal models, central injections of nocistatin have demonstrated anxiogenic-like properties, contrasting with the anxiolytic effects of nociceptin. This suggests that nocistatin may have complex roles in emotional regulation as well as pain processing .

Case Studies

Several studies illustrate the biological activities of nocistatin:

- Pain Response Study : A study conducted on mice showed that intrathecal administration of h-nocistatin effectively blocked hyperalgesia induced by nociceptin and PGE2. The results indicated that h-nocistatin could be a potential therapeutic target for managing pain without the side effects associated with traditional opioids .

- Behavioral Analysis : In an elevated plus-maze test, mice treated with nocistatin exhibited reduced exploratory behavior consistent with increased anxiety levels. This finding highlights the peptide's potential role in modulating anxiety alongside its analgesic effects .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for investigating Nocistatin's interaction with acid-sensing ion channels (ASICs)?

- Methodological Answer :

- In vitro models : Use heterologous expression systems such as Xenopus oocytes or CHO cells transfected with ASIC1a to isolate channel activity. Monitor bath solution pH rigorously, as Nocistatin indirectly activates ASIC1a via pH reduction .

- Ex vivo models : Employ rodent dorsal root ganglion (DRG) neurons to study endogenous ASIC responses. Validate findings with pH-neutral buffers to distinguish direct vs. pH-mediated effects.

- Controls : Include pH-matched controls without Nocistatin to confirm that observed ASIC activation is not due to direct binding .

Q. How should researchers design studies to identify Nocistatin's downstream signaling pathways in pain modulation?

- Methodological Answer :

- Pharmacological inhibition : Combine Nocistatin application with antagonists of candidate receptors (e.g., opioid receptors, NMDA receptors) to identify crosstalk.

- Molecular profiling : Use RNA sequencing or quantitative proteomics in Nocistatin-treated neuronal cultures to map gene/protein expression changes. Cross-reference databases like UniProt or KEGG for pathway enrichment analysis .

- Behavioral assays : In murine models, correlate mechanical allodynia thresholds (via von Frey filaments) with biochemical changes to establish causality.

Q. What are critical ethical considerations when using animal models to study Nocistatin's analgesic effects?

- Methodological Answer :

- IACUC approval : Ensure protocols adhere to the 3Rs (Replacement, Reduction, Refinement). Justify sample sizes statistically to minimize animal use .

- Pain management : Administer post-operative analgesics (e.g., buprenorphine) in survival surgeries, and define humane endpoints (e.g., >20% weight loss) in study design .

Advanced Research Questions

Q. How can contradictory findings about Nocistatin's dual pro- and anti-nociceptive effects be reconciled?

- Methodological Answer :

- Dose-response analysis : Test Nocistatin across a wide concentration range (e.g., 1 nM–10 µM) to identify biphasic effects. Use nonlinear regression models to quantify EC50 values .

- Context-dependent factors : Evaluate the influence of tissue-specific pH gradients, co-localized receptors (e.g., GPCRs), or inflammatory mediators (e.g., prostaglandins) using conditional knockout models .

- Meta-analysis : Systematically review existing literature to identify methodological variations (e.g., pH monitoring lapses) that may explain discrepancies .

Q. What advanced techniques can elucidate Nocistatin's structural determinants of ASIC1a modulation?

- Methodological Answer :

- Site-directed mutagenesis : Target ASIC1a residues in the extracellular domain (e.g., Glu63, Asp78) to assess Nocistatin's pH-dependent binding. Validate with patch-clamp electrophysiology .

- Cryo-EM or NMR : Resolve Nocistatin-ASIC1a complexes to identify conformational changes induced by pH shifts. Compare with apo-ASIC1a structures for mechanistic insights.

- Computational docking : Use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities under varying pH conditions .

Q. How should longitudinal studies be structured to evaluate Nocistatin's role in chronic pain models?

- Methodological Answer :

- Time-series design : Administer Nocistatin at staggered intervals (e.g., pre-inflammation, acute phase, chronic phase) in CFA-induced arthritis models. Measure cytokine levels (e.g., IL-6, TNF-α) and ASIC activity longitudinally.

- Statistical rigor : Use mixed-effects models to account for intra-subject variability and censored data (e.g., dropouts) .

- Tissue-specific delivery : Employ intrathecal pumps or viral vectors (e.g., AAV9) for sustained, localized Nocistatin expression in spinal cord regions .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing Nocistatin's dose-dependent effects on neuronal excitability?

- Methodological Answer :

- Dose-response curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals for EC50/IC50 estimates .

- Multiple comparisons : Apply Tukey’s HSD or Bonferroni corrections when comparing >2 experimental groups to control Type I errors .

- Reproducibility : Share raw electrophysiological traces and pH recordings in supplementary materials, adhering to FAIR data principles .

Q. Table: Key Methodological Considerations for Nocistatin Research

Properties

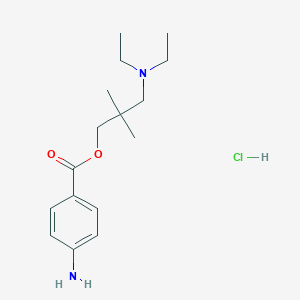

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H238N42O53S3/c1-73(2)67-97(136(232)183-96(147(243)244)33-46-108(156)197)184-132(228)86(32-45-107(155)196)169-122(218)79(23-14-15-58-150)168-125(221)83(29-42-104(152)193)170-129(225)90(38-51-115(208)209)176-134(230)93(57-66-247-10)178-124(220)82(34-47-111(200)201)166-109(198)70-163-120(216)76(7)165-121(217)87(35-48-112(202)203)172-130(226)89(37-50-114(206)207)175-133(229)92(56-65-246-9)167-110(199)71-164-140(236)101-26-18-62-190(101)146(242)95(41-54-118(214)215)182-142(238)103-28-20-63-191(103)145(241)94(40-53-117(212)213)181-131(227)91(39-52-116(210)211)174-126(222)84(30-43-105(153)194)171-128(224)88(36-49-113(204)205)173-127(223)85(31-44-106(154)195)177-138(234)99(69-77-21-12-11-13-22-77)186-137(233)98(68-74(3)4)185-139(235)100(72-192)187-123(219)80(24-16-59-161-148(157)158)180-143(239)119(75(5)6)188-135(231)81(25-17-60-162-149(159)160)179-141(237)102-27-19-61-189(102)144(240)78(151)55-64-245-8/h11-13,21-22,73-76,78-103,119,192H,14-20,23-72,150-151H2,1-10H3,(H2,152,193)(H2,153,194)(H2,154,195)(H2,155,196)(H2,156,197)(H,163,216)(H,164,236)(H,165,217)(H,166,198)(H,167,199)(H,168,221)(H,169,218)(H,170,225)(H,171,224)(H,172,226)(H,173,223)(H,174,222)(H,175,229)(H,176,230)(H,177,234)(H,178,220)(H,179,237)(H,180,239)(H,181,227)(H,182,238)(H,183,232)(H,184,228)(H,185,235)(H,186,233)(H,187,219)(H,188,231)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,157,158,161)(H4,159,160,162)/t76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,119-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZVAQPRAUPWHZ-FBGOCWIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H238N42O53S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.